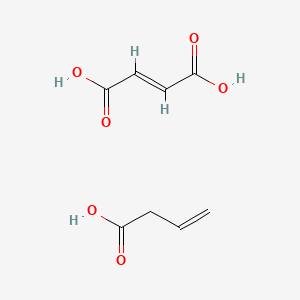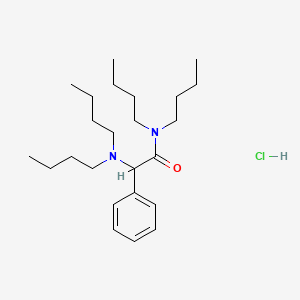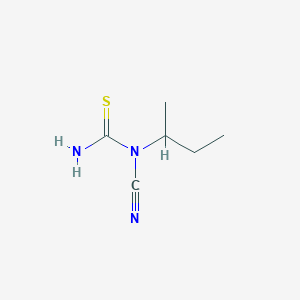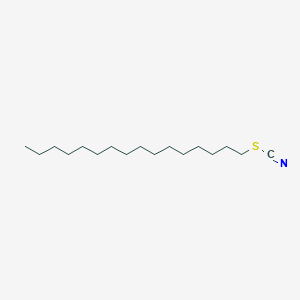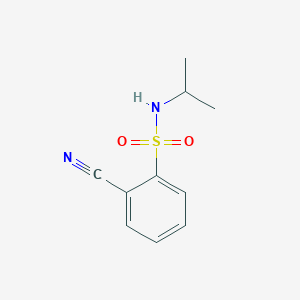
Benzenesulfonamide, 2-cyano-N-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C10H12N2O2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a cyano group (-CN) and an isopropyl group attached to a benzenesulfonamide moiety, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-isopropylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with isopropylamine to form N-isopropylbenzenesulfonamide. This intermediate is then reacted with a cyanating agent, such as cyanogen bromide or tosyl cyanide, to introduce the cyano group. The reaction conditions often involve the use of a base, such as triethylamine, and an organic solvent, like dichloromethane, under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of 2-cyano-N-isopropylbenzenesulfonamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to handle large volumes of reactants and products efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide or carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium cyanide, potassium cyanide, or other nucleophiles in the presence of a suitable solvent.
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other reducing agents in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Various substituted benzenesulfonamides.
Hydrolysis: Amides or carboxylic acids.
Reduction: Primary amines.
Applications De Recherche Scientifique
2-cyano-N-isopropylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-cyano-N-isopropylbenzenesulfonamide is primarily based on its ability to act as an electrophilic cyanating agent. The cyano group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The sulfonamide moiety can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: This compound also features a cyano group and is used in the synthesis of heterocyclic compounds with potential biological activity.
N-cyano sulfonamides: These compounds are widely used as electrophilic cyanating agents in organic synthesis.
Uniqueness
2-cyano-N-isopropylbenzenesulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in both academic and industrial research .
Propriétés
Numéro CAS |
69360-13-0 |
|---|---|
Formule moléculaire |
C10H12N2O2S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
2-cyano-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-8(2)12-15(13,14)10-6-4-3-5-9(10)7-11/h3-6,8,12H,1-2H3 |
Clé InChI |
PKCZZUWYSYVNLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=CC=CC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


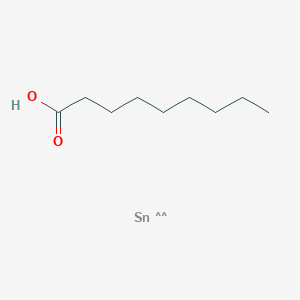
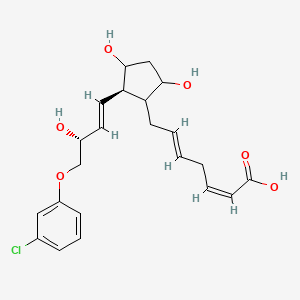


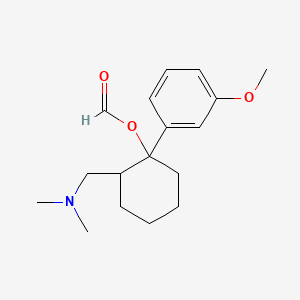


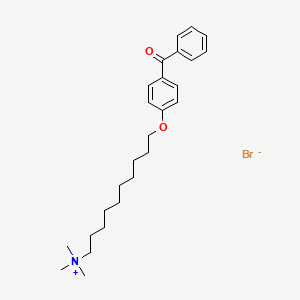
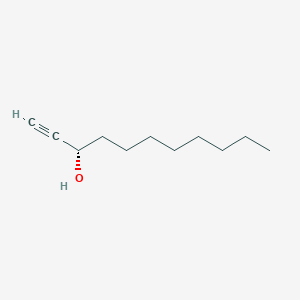
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
